Dp44mT Dp44mT Dp44mT is an iron chelator with antiproliferative effects. It inhibits in vitro proliferation of SK-N-MC neuroepithelioma, SK-Mel-28 melanoma, and MCF-7 breast cancer cells (IC50s = 30, 60, and 60 nM, respectively) but not of normal MRC-5 fibroblasts (IC50 = >25 µM). Dp44mT increases mobilization of 59Fe from SK-N-MC cells and M109 mouse lung carcinoma cells when used at concentrations of 25 and 1 µM, respectively. It dose-dependently increases apoptosis in M109 cells in vitro. Dp44mT (2.5 µM) increases expression of the metastasis suppressor protein NDRG1 in the DU145 and PC3 human prostate cancer cell lines to a greater degree than normal prostate epithelial cells (PrECs), while also increasing expression of the tumor suppressor protein PTEN in both DU145 cells and normal PrECs. Dp44mT also enhances cytotoxicity in several multidrug resistant human cancer cell lines following transport to lysosomes by P-glycoprotein. Dp44mT (0.4 mg/kg) inhibits M109 tumor growth in mice, reducing tumor weight to 47% of control. It also reduces tumor size and weight in an oral squamous cell carcinoma mouse xenograft model when administered at a dose of 0.5 mg/kg.
Dp44mT is an iron chelator, possessing DNA-damaging activity mediated by top2a inhibition.
Brand Name: Vulcanchem
CAS No.: 152095-12-0
VCID: VC0526576
InChI: InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
SMILES: CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Molecular Formula: C14H15N5S
Molecular Weight: 285.37 g/mol

Dp44mT

CAS No.: 152095-12-0

Cat. No.: VC0526576

Molecular Formula: C14H15N5S

Molecular Weight: 285.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dp44mT - 152095-12-0

CAS No. 152095-12-0
Molecular Formula C14H15N5S
Molecular Weight 285.37 g/mol
IUPAC Name 3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea
Standard InChI InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20)
Standard InChI Key XOBIGRNRXCAMJQ-UHFFFAOYSA-N
SMILES CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Canonical SMILES CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2
Appearance Solid powder

Chemical Identity and Structural Properties

Dp44mT (PubChem CID: 10334137) is a small molecule with the molecular formula C14H15N5S\text{C}_{14}\text{H}_{15}\text{N}_{5}\text{S} and a molecular weight of 285.37 g/mol . Its structure features a di-2-pyridylketone backbone conjugated to a dimethylthiosemicarbazone moiety, enabling metal chelation and redox activity . The compound exists as a yellow-orange solid with light sensitivity and solubility in dimethyl sulfoxide (DMSO) for experimental use .

Mechanisms of Anticancer Action

Metal Chelation and Redox Activity

Dp44mT binds iron and copper, forming redox-active complexes that generate reactive oxygen species (ROS). This activity disrupts cellular homeostasis, particularly in cancer cells with elevated metal uptake . Copper-bound Dp44mT (Cu[Dp44mT]\text{Cu}[Dp44mT]) induces lysosomal membrane permeabilization, releasing cathepsins into the cytosol and activating apoptosis via Bid cleavage . Iron chelation depletes intracellular iron pools, upregulating the metastasis suppressor N-myc downstream-regulated gene-1 (NDRG1), which inhibits oncogenic pathways such as PI3K/AKT and TGF-β .

Table 1: Key Molecular Targets of Dp44mT

TargetEffectConsequenceSource
NDRG1UpregulationSuppression of AKT, ERK, TGF-β
LysosomesMembrane permeabilizationCathepsin release, apoptosis
Topoisomerase IIαInhibitionDNA double-strand breaks
P-glycoprotein (Pgp)Lysosomal sequestrationOvercoming multidrug resistance

Lysosomal Targeting and Autophagy Modulation

Dp44mT disrupts lysosomal integrity through copper-dependent ROS generation, impairing autophagosome degradation . This dual effect—increasing autophagosome synthesis while blocking their clearance—shifts autophagy from pro-survival to pro-death . In multidrug-resistant cells, Dp44mT exploits Pgp to accumulate in lysosomes, enhancing cytotoxicity .

DNA Damage and Topoisomerase IIα Inhibition

At nanomolar concentrations, Dp44mT induces DNA double-strand breaks by poisoning topoisomerase IIα, an enzyme critical for DNA replication . This effect is selective for cancer cells, as demonstrated in breast cancer models where Dp44mT synergized with doxorubicin to enhance DNA damage .

Anticancer Efficacy Across Tumor Types

Prostate Cancer

Dp44mT suppresses prostate cancer progression by upregulating PTEN and downregulating phosphorylated ERK1/2 and SMAD2L . NDRG1 mediates these effects, with greater pathway modulation in malignant versus normal prostate cells .

Breast Cancer

In MDA-MB-231 cells, Dp44mT induces G1 cell cycle arrest and clonogenic death at 10–100 nM . It enhances doxorubicin efficacy by 40% through topoisomerase IIα inhibition, offering a strategy to overcome chemoresistance .

Osteosarcoma

Dp44mT inhibits 143B osteosarcoma cell proliferation, migration, and invasion in vitro (IC₅₀: 10 μM) and reduces xenograft growth by 70% in vivo . Mechanistically, it activates apoptosis (63% cells at 72 hours), induces S-phase arrest, and suppresses Wnt/β-catenin signaling .

Colorectal Cancer

In HT29 and SW480 colorectal carcinoma cells, Dp44mT triggers apoptosis via mTOR pathway inhibition, with annexin V/PI staining confirming 45% cell death at 48 hours .

Immunomodulatory and Anti-Inflammatory Effects

T-Cell Suppression

Dp44mT inhibits T-cell activation (IC₅₀: 3.2 nM) by blocking CD25 upregulation and proliferation without affecting resting cells . This copper-dependent effect is reversible with N-acetylcysteine, suggesting ROS involvement .

Mast Cell Regulation

In HMC-1 mast cells, Dp44mT reduces HIF-1α and VEGF levels by 50%, suppressing IL-1β, IL-6, and TNF-α production via NF-κB and MAPK inhibition .

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